2-(Octadecyloxy)benzoic acid
CAS No.: 129586-18-1
Cat. No.: VC19127095
Molecular Formula: C25H42O3
Molecular Weight: 390.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129586-18-1 |
|---|---|
| Molecular Formula | C25H42O3 |
| Molecular Weight | 390.6 g/mol |
| IUPAC Name | 2-octadecoxybenzoic acid |
| Standard InChI | InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24-21-18-17-20-23(24)25(26)27/h17-18,20-21H,2-16,19,22H2,1H3,(H,26,27) |
| Standard InChI Key | OBYWYNKFFLAQBD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(Octadecyloxy)benzoic acid consists of a benzoic acid core substituted at the ortho-position with an octadecyloxy group (). The IUPAC name is 2-octadecoxybenzoic acid, and its SMILES representation is . The extended alkyl chain induces significant hydrophobicity, while the carboxylic acid group enables hydrogen bonding and ionic interactions.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 129586-18-1 | |
| Molecular Formula | ||
| Molecular Weight | 390.6 g/mol | |
| DSSTox Substance ID | DTXSID80554652 | |
| InChI Key | OBYWYNKFFLAQBD-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 4-(octadecyloxy)benzoic acid, reveal distinct signals for the alkyl chain ( 0.88 ppm for terminal methyl groups) and aromatic protons ( 6.8–8.0 ppm) . Fourier-transform infrared (FTIR) spectra typically show stretches for the carboxylic acid ( ~1713 cm) and ether linkages ( ~1252 cm) .
Synthesis and Optimization Strategies
Alkaline-Mediated Etherification
A patented method for synthesizing halogenated benzoic acids highlights the role of alkaline compounds in accelerating reactions and improving regioselectivity . While this patent focuses on bromination, the general approach—using sodium hydroxide to deprotonate benzoic acid and facilitate nucleophilic substitution—can be adapted for alkyloxy derivatives. For example, reacting 2-hydroxybenzoic acid with 1-bromooctadecane in the presence of NaOH yields 2-(octadecyloxy)benzoic acid via an mechanism .
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Reactants | 2-hydroxybenzoic acid, 1-bromooctadecane | |
| Catalyst | NaOH (30% aqueous solution) | |
| Temperature | 0–5°C (dropwise addition) | |
| Solvent | Water | |
| Yield | 72% (analogous reaction) |
Solvent-Free Approaches
Physicochemical Properties
Solubility and Phase Behavior
The compound is insoluble in water due to its long alkyl chain but dissolves in chloroform, dichloromethane, and tetrahydrofuran . Its amphiphilic nature enables self-assembly into micelles or vesicles in aqueous-organic biphasic systems, a property exploited in nanotechnology .
Thermal Stability
Differential scanning calorimetry (DSC) of similar alkyloxybenzoic acids reveals phase transitions near 60–80°C, attributed to melting of the alkyl chains . Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with cleavage of the ether and carboxylic acid groups.
Applications in Nanotechnology and Biomedicine
Self-Assembled Nanostructures
2-(Octadecyloxy)benzoic acid serves as a building block for non-ionic amphiphiles. When functionalized with alkyne groups, it forms supramolecular structures like vesicles and nanofibers . These assemblies show promise in drug delivery, as demonstrated by encapsulation studies with hydrophobic therapeutics .
Table 3: Biomedical Applications of Analogous Compounds
| Application | Structure | Outcome | Source |
|---|---|---|---|
| Drug Delivery | Vesicles from C18 derivatives | Enhanced payload capacity | |
| Tissue Engineering | Nanofibers | Improved cell adhesion |
Surface Modification
The carboxylic acid group enables covalent attachment to metal oxides (e.g., TiO, FeO) via ester or carboxylate linkages. Such functionalized nanoparticles are used in catalysis and magnetic resonance imaging (MRI) .
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